2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine is an organic compound with the molecular formula C23H31N. It is a derivative of acridine, characterized by the presence of two tert-butyl groups and two methyl groups attached to the acridine core. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine typically involves the Buchwald-Hartwig amination reaction. This method uses palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. The reaction conditions often include the use of a solvent such as toluene or dioxane, and a ligand to stabilize the palladium catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acridine core, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce fully hydrogenated acridine compounds .
Scientific Research Applications
2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Di-tert-butyl-9,9-dimethylxanthene
- 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridin-10(9H)-ylbenzonitrile
Uniqueness
2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine is unique due to its specific substitution pattern on the acridine core, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in optoelectronics and as a precursor in organic synthesis .
Properties
Molecular Formula |
C23H31N |
---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
2,7-ditert-butyl-9,9-dimethyl-10H-acridine |
InChI |
InChI=1S/C23H31N/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14,24H,1-8H3 |
InChI Key |
HBSAXNFOMGOADF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(C)(C)C)NC3=C1C=C(C=C3)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.